![molecular formula C11F16N4O2 B14170008 3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] CAS No. 4368-75-6](/img/structure/B14170008.png)
3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is a chemical compound characterized by its unique structure containing multiple fluorine atoms and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] typically involves the reaction of hexafluoropropane derivatives with pentafluoroethyl-substituted oxadiazole precursors. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the formation of the oxadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxadiazole derivatives, while reduction can produce partially or fully reduced compounds.
Scientific Research Applications
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industrial Applications: The compound can be used in the production of specialty coatings and polymers due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its fluorinated structure suggests potential interactions with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]
Uniqueness
Compared to similar compounds, 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is unique due to the presence of pentafluoroethyl groups, which enhance its chemical stability and resistance to degradation. This makes it particularly valuable for applications requiring high-performance materials.
Properties
CAS No. |
4368-75-6 |
|---|---|
Molecular Formula |
C11F16N4O2 |
Molecular Weight |
524.12 g/mol |
IUPAC Name |
3-[1,1,2,2,3,3-hexafluoro-3-[5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazol-3-yl]propyl]-5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11F16N4O2/c12-5(13,1-28-3(32-30-1)7(16,17)10(22,23)24)9(20,21)6(14,15)2-29-4(33-31-2)8(18,19)11(25,26)27 |
InChI Key |
QHHLYNIQAVHQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(F)(F)F)(F)F)C(C(C(C2=NOC(=N2)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


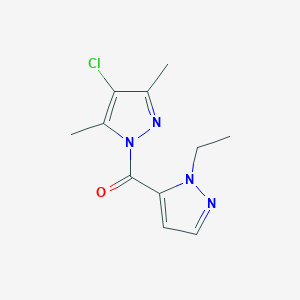
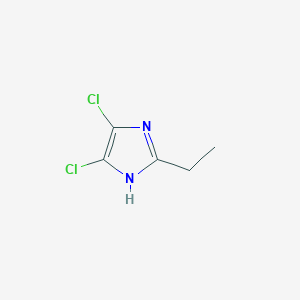
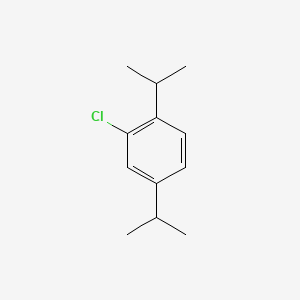
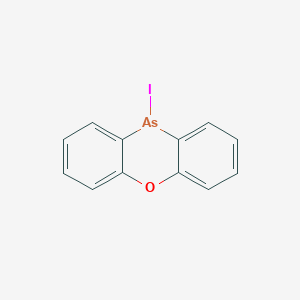


![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
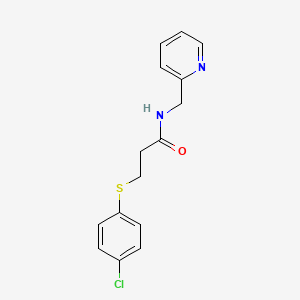
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)



